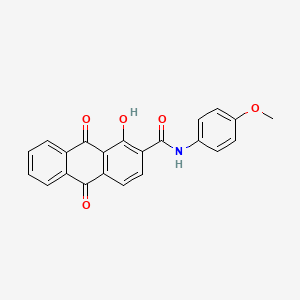
1-hydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a dioxo-dihydroanthracene carboxamide moiety
Preparation Methods
The synthesis of 1-hydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate anthracene derivatives with methoxyphenyl amines under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-hydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as semiconductors or organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-hydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds include other anthracene derivatives and methoxyphenyl amides. Compared to these compounds, 1-hydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 1-hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide
- 1-hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C22H15NO5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-hydroxy-N-(4-methoxyphenyl)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C22H15NO5/c1-28-13-8-6-12(7-9-13)23-22(27)17-11-10-16-18(21(17)26)20(25)15-5-3-2-4-14(15)19(16)24/h2-11,26H,1H3,(H,23,27) |
InChI Key |
IMENXEDJLBWHSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11517076.png)
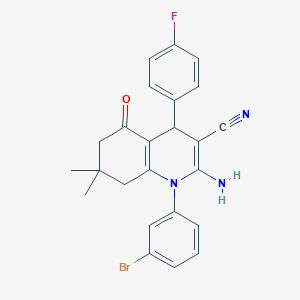

![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11517098.png)
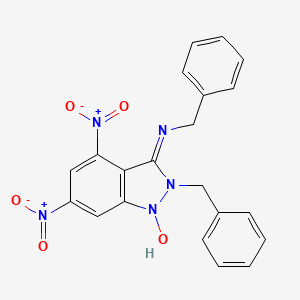
![4-[(2Z)-3-[2-(4-sulfamoylphenyl)ethyl]-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]phenyl benzoate](/img/structure/B11517109.png)
![N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-methylacetamide](/img/structure/B11517110.png)
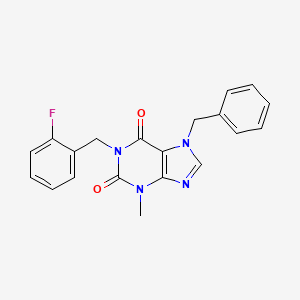
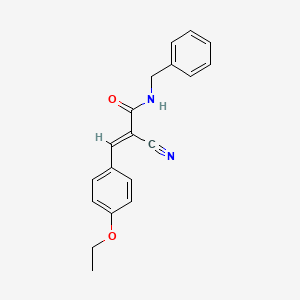
![1-({4-Nitro-2-[(thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B11517122.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11517135.png)
![2-({2-[(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B11517152.png)

![2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-methyl-N-phenylacetamide](/img/structure/B11517171.png)
